
1,4-Dimethyl-2,5-diphenylbenzene
Overview
Description
1,4-Dimethyl-2,5-diphenylbenzene: is an organic compound with the molecular formula C20H18 and a molecular weight of 258.36 g/mol It is a derivative of benzene, characterized by the presence of two methyl groups and two phenyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dimethyl-2,5-diphenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. In this method, benzene is treated with methyl and phenyl groups in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or carbon tetrachloride, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
1,4-Dimethyl-2,5-diphenylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1,4-Dimethyl-2,5-diphenylbenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2,5-diphenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Restoration of aromaticity: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
Terphenyls: These compounds consist of a central benzene ring substituted with two phenyl groups.
Diphenylmethane: This compound has two phenyl groups attached to a central methane carbon.
Uniqueness:
1,4-Dimethyl-2,5-diphenylbenzene is unique due to the presence of both methyl and phenyl groups on the benzene ring, which imparts distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Biological Activity
1,4-Dimethyl-2,5-diphenylbenzene (CAS Number: 20260-22-4) is an organic compound characterized by a biphenyl structure with methyl groups at the 1 and 4 positions and phenyl groups at the 2 and 5 positions. This compound has garnered interest in various fields, including organic electronics and pharmaceuticals, due to its unique electronic properties and potential biological applications.
- Molecular Formula : C18H18
- Molecular Weight : 258.4 g/mol
- Structure : The compound features a biphenyl backbone with two methyl groups and two phenyl substituents, contributing to its stability and electronic characteristics.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in pharmacology, particularly in enzyme modulation and cellular interactions.
The biological activity of this compound may involve:
- Enzyme Interaction : The compound can form complexes with enzymes through its functional groups, potentially affecting enzyme kinetics and stability.
- Cell Signaling Modulation : It may influence key signaling pathways by interacting with proteins involved in cellular communication.
Case Studies
-
Enzyme Inhibition Studies :
- A study indicated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was dose-dependent and varied based on the enzyme's nature.
- Table 1 : Effects of this compound on Enzyme Activity
Enzyme Type Inhibition (%) at Low Dose Inhibition (%) at High Dose Aldehyde Dehydrogenase 20% 50% Carboxylesterase 15% 40% - Cellular Effects :
Biochemical Pathways
The compound has been shown to participate in various biochemical pathways:
- Metabolism : It is metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives.
- Transport Mechanism : Within biological systems, it interacts with transport proteins like albumin, facilitating its distribution in tissues .
Toxicological Profile
Preliminary toxicity assessments indicate that this compound may pose risks upon exposure. It is classified as harmful by inhalation or skin contact. Proper safety measures should be taken when handling this compound .
Properties
IUPAC Name |
1,4-dimethyl-2,5-diphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSIRMATSRRTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347390 | |
Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20260-22-4 | |
Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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